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Introduction
Oxazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in

medicinal chemistry and materials science. The oxazole ring, a five-membered heterocycle

containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active

compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-

inflammatory, and antimicrobial activities.[1] The electronic and structural characteristics of

Oxazole-2-carbaldehyde, conferred by the interplay between the aromatic oxazole core and

the reactive aldehyde group, are of significant interest for understanding its reactivity and

designing novel derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical studies of Oxazole-
2-carbaldehyde, focusing on its molecular structure, electronic properties, and vibrational

characteristics as elucidated by computational chemistry methods. The data presented herein

is based on established theoretical methodologies for analogous oxazole derivatives, providing

a robust framework for in-silico analysis.
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The theoretical data presented in this guide are derived from computational protocols widely

employed for the study of heterocyclic molecules. These methods, primarily based on Density

Functional Theory (DFT), offer a balance of accuracy and computational efficiency for

predicting molecular properties.[2]

Experimental Protocols
Geometry Optimization and Vibrational Frequency Analysis:

Initial Structure Generation: The 2D structure of Oxazole-2-carbaldehyde is sketched using

a molecular editor and converted into a 3D conformation.

Computational Method: The geometry is optimized using Density Functional Theory (DFT)

with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[3][4]

Basis Set: The 6-311++G(d,p) basis set is typically employed to ensure a high degree of

accuracy for both structural and electronic property calculations.[3][5]

Optimization Criteria: The geometry is optimized to a stationary point on the potential energy

surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational

analysis.

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory to predict the infrared spectrum and to characterize the nature of the stationary point.

Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match

experimental data.[6]

Electronic Property Calculations:

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy

calculation is performed to determine various electronic properties.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[7]
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Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the

electron density surface to visualize the charge distribution and identify regions susceptible

to electrophilic and nucleophilic attack.[8][9]

Data Presentation
The following tables summarize key quantitative data from theoretical studies on the parent

oxazole molecule and representative oxazole derivatives. This data provides a baseline for

understanding the properties of Oxazole-2-carbaldehyde.

Table 1: Optimized Geometric Parameters of Oxazole
Calculated at the B3LYP/6-311++g(2df,2p) level of theory. Data extracted from a study on the

kinetics of photo-oxidation of oxazole.[1]

Parameter Bond Length (Å) Parameter Bond Angle (°)

O1-C2 1.359 C5-O1-C2 103.8

C2-N3 1.300 O1-C2-N3 115.3

N3-C4 1.389 C2-N3-C4 104.9

C4-C5 1.356 N3-C4-C5 108.3

C5-O1 1.370 C4-C5-O1 107.7

Table 2: Calculated Vibrational Frequencies for Oxazole
Anharmonic vibrational frequencies calculated with a hybrid approach combining fc-

CCSD(T)/ccpVTZ harmonic frequencies with anharmonic revDSD/junTZ contributions.[10]
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Mode Assignment Wavenumber (cm⁻¹)

ν1 CH stretch 3173

ν2 CH stretch 3149

ν3 CH stretch 3098

ν4 Ring stretch 1530

ν5 Ring stretch 1488

ν6 CH in-plane bend 1341

ν7 Ring stretch 1281

ν8 CH in-plane bend 1150

ν9 Ring stretch 1089

ν10 CH in-plane bend 1055

ν11 Ring stretch 900

ν12 CH out-of-plane bend 877

ν13 Ring torsion 741

ν14 CH out-of-plane bend 725

ν15 CH out-of-plane bend 619

Table 3: Frontier Molecular Orbital Energies of a
Representative Oxazole Derivative
Data for a hypothetical oxazole derivative calculated using DFT.[2]

Parameter Energy (eV)

HOMO -5.65

LUMO -0.81

Energy Gap (ΔE) 4.84
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Computational workflow for theoretical studies of Oxazole-2-carbaldehyde.

Discussion of Theoretical Findings
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Molecular Geometry
The geometry of the oxazole ring is expected to be nearly planar, a characteristic feature of

aromatic systems.[5] The bond lengths and angles presented in Table 1 for the parent oxazole

provide a reference for Oxazole-2-carbaldehyde. The introduction of the carbaldehyde group

at the C2 position is anticipated to cause minor perturbations in the ring geometry. The C2-N3

bond may exhibit a slight elongation due to the electron-withdrawing nature of the aldehyde

group. The C-C and C=O bond lengths of the carbaldehyde substituent are expected to be in

the typical range for single and double bonds, respectively.

Vibrational Analysis
The calculated vibrational frequencies for oxazole (Table 2) offer a basis for interpreting the

experimental infrared and Raman spectra of Oxazole-2-carbaldehyde. The characteristic

vibrational modes of the oxazole ring, such as C-H stretching, ring stretching, and in-plane and

out-of-plane bending, will be present. Additionally, the spectrum of Oxazole-2-carbaldehyde
will feature distinct peaks corresponding to the carbaldehyde group, most notably a strong C=O

stretching vibration, typically observed in the region of 1700 cm⁻¹.

Electronic Properties and Reactivity
The electronic properties of Oxazole-2-carbaldehyde are dictated by its frontier molecular

orbitals. The HOMO is likely to be distributed over the oxazole ring, indicating its role as an

electron donor in chemical reactions. The LUMO, conversely, is expected to have significant

contributions from the carbaldehyde group, highlighting its electron-accepting character. The

HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic

stability and reactivity; a smaller gap suggests higher reactivity.[2] For a representative oxazole

derivative, this gap is calculated to be 4.84 eV, indicating a moderately reactive molecule.[2]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution. For the oxazole ring, the region around the nitrogen atom is the most electron-rich

(negative potential), making it a likely site for electrophilic attack and hydrogen bonding

interactions.[11] The oxygen atom of the carbaldehyde group will also exhibit a negative

potential, while the hydrogen atom of the aldehyde and the C2 carbon of the oxazole ring are

expected to be electron-deficient (positive potential), rendering them susceptible to nucleophilic

attack.
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Conclusion
Theoretical studies based on Density Functional Theory provide invaluable insights into the

structural and electronic properties of Oxazole-2-carbaldehyde. The computational data on its

optimized geometry, vibrational frequencies, and electronic characteristics serve as a powerful

tool for understanding its chemical behavior and for the rational design of new derivatives with

potential applications in drug discovery and materials science. The methodologies and

representative data presented in this guide offer a foundational understanding for researchers

and scientists working with this important heterocyclic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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